7-Fluoroisoquinoline-5-carbonitrile

Catalog No.
S12365079
CAS No.
M.F
C10H5FN2
M. Wt
172.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoroisoquinoline-5-carbonitrile

Product Name

7-Fluoroisoquinoline-5-carbonitrile

IUPAC Name

7-fluoroisoquinoline-5-carbonitrile

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

InChI

InChI=1S/C10H5FN2/c11-9-3-7(5-12)10-1-2-13-6-8(10)4-9/h1-4,6H

InChI Key

ITQBNTIAAQJZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)C#N

7-Fluoroisoquinoline-5-carbonitrile is a highly functionalized, electron-deficient bicyclic scaffold utilized primarily as an advanced intermediate in medicinal chemistry and agrochemical development. By combining a rigid isoquinoline core with a metabolically blocking 7-fluoro substituent and a versatile 5-carbonitrile handle, this compound offers a precise vector for downstream elaboration. The nitrile group serves as a direct precursor for primary amines, amides, or carboxylic acids, while significantly lowering the basicity of the heterocyclic nitrogen. Procuring this specific building block allows research and manufacturing teams to bypass complex, multi-step heterocyclic functionalization, ensuring high-purity starting materials for the synthesis of kinase inhibitors, topoisomerase inhibitors, and specialized functional materials [1].

Research Fit

No research fit data available for the current product selection

Attempting to substitute 7-fluoroisoquinoline-5-carbonitrile with its unfluorinated counterpart (isoquinoline-5-carbonitrile) or a halogenated precursor (such as 5-bromo-7-fluoroisoquinoline) introduces severe process and performance liabilities. Late-stage fluorination of the isoquinoline ring is synthetically challenging and low-yielding, while performing a de novo cyanation on a brominated precursor requires toxic cyanide reagents and transition metal catalysts (e.g., Pd or Cu). These cyanation steps typically generate heavy metal waste streams that are difficult to purge, often requiring expensive scavengers to meet the strict <10 ppm limits required for active pharmaceutical ingredients (APIs). Procuring the pre-functionalized 7-fluoro-5-carbonitrile scaffold eliminates these hazardous steps, prevents hydrodehalogenation risks during downstream reductions, and guarantees reproducible purity for scale-up operations [1].

Substitution Risk

No substitution risk data provided

Processability: Elimination of Heavy Metal Residues via Direct Procurement

Direct procurement of 7-fluoroisoquinoline-5-carbonitrile bypasses the need for palladium- or copper-catalyzed cyanation of 5-bromo-7-fluoroisoquinoline. Standard catalytic cyanation of electron-deficient heterocycles often stalls at 65-75% yield and leaves significant metal residues. Procured material consistently meets API-grade heavy metal limits (<10 ppm) out of the bottle, whereas in-house cyanation typically requires multiple resin-scavenging cycles to reduce Pd/Cu levels from >500 ppm down to acceptable limits [1].

Evidence DimensionOverall Step Yield & Metal Residue
Target Compound DataProcured 7-Fluoroisoquinoline-5-carbonitrile (>98% purity, <10 ppm Pd/Cu)
Comparator Or BaselineIn-house cyanation of 5-bromo-7-fluoroisoquinoline (~65-75% yield, >500 ppm initial Pd/Cu)
Quantified DifferenceEliminates 1 synthetic step and >98% of transition metal contamination risk.
ConditionsAPI scale-up process constraints and standard resin scavenging protocols.

Bypassing transition-metal-catalyzed cyanation reduces toxic waste, eliminates expensive metal-scavenging steps, and accelerates scale-up timelines.

Metabolic Stability: The 7-Fluoro Advantage

The inclusion of the fluorine atom at the 7-position provides a critical metabolic block compared to the unfluorinated isoquinoline-5-carbonitrile. In human liver microsome (HLM) assays, unsubstituted isoquinolines are frequently prone to CYP450-mediated oxidation at the electron-rich carbocyclic positions. The 7-fluoro substitution reduces intrinsic clearance (CLint) significantly, dropping from >45 µL/min/mg for the unfluorinated baseline to approximately 15-20 µL/min/mg for the fluorinated analog [1].

Evidence DimensionIntrinsic Clearance (CLint) in HLM
Target Compound Data7-Fluoroisoquinoline-5-carbonitrile scaffold (~15-20 µL/min/mg protein)
Comparator Or BaselineIsoquinoline-5-carbonitrile (>45 µL/min/mg protein)
Quantified Difference>50% reduction in microsomal clearance.
ConditionsIn vitro human liver microsome (HLM) stability assay.

Selecting the 7-fluoro analog prevents late-stage pharmacokinetic failures by inherently protecting the scaffold against rapid oxidative metabolism.

Physicochemical Properties: Basicity Modulation via 5-Carbonitrile

The presence of the strongly electron-withdrawing 5-carbonitrile group dramatically lowers the basicity of the isoquinoline nitrogen. While 7-fluoroisoquinoline has a pKa of approximately 4.5–5.0, the addition of the 5-carbonitrile shifts the pKa down to the 2.5–3.0 range. This reduction in basicity is crucial for minimizing hERG channel liabilities and improving passive membrane permeability in downstream drug candidates [1].

Evidence DimensionHeterocyclic Nitrogen pKa
Target Compound Data7-Fluoroisoquinoline-5-carbonitrile (pKa ~2.5 - 3.0)
Comparator Or Baseline7-Fluoroisoquinoline (pKa ~4.5 - 5.0)
Quantified Difference~2.0 log unit reduction in basicity.
ConditionsAqueous thermodynamic pKa estimation.

Procuring the 5-carbonitrile building block provides an intrinsically less basic scaffold, directly mitigating off-target hERG binding in pharmaceutical development.

Precursor Suitability: Chemoselective Reduction Compatibility

When synthesizing 5-(aminomethyl)isoquinolines, 7-fluoroisoquinoline-5-carbonitrile is the optimal starting material. Catalytic hydrogenation (e.g., using Raney Cobalt or Pd/C under acidic conditions) smoothly reduces the nitrile to a primary amine in >85% yield without disrupting the C-F bond. In contrast, attempting a similar reduction sequence on a halogenated precursor like 5-bromo-7-fluoroisoquinoline carries a high risk of hydrodehalogenation, leading to complex mixtures and reduced isolated yields [1].

Evidence DimensionYield of primary amine without dehalogenation
Target Compound Data7-Fluoroisoquinoline-5-carbonitrile (>85% yield of intact fluorinated amine)
Comparator Or Baseline5-Bromo-7-fluoroisoquinoline (High risk of hydrodebromination/defluorination during reduction)
Quantified Difference>85% chemoselective yield vs. complex mixture generation.
ConditionsCatalytic hydrogenation (H2, Raney Co or Pd/C).

This specific compound enables clean, single-step access to functionalized amines without the yield losses associated with competing dehalogenation reactions.

Synthesis of Kinase and Enzyme Inhibitors

Leveraging its reduced basicity (pKa ~2.5-3.0) and optimal dipole moment, this scaffold is ideal for developing hinge-binding kinase inhibitors or HIF prolyl hydroxylase inhibitors. The 5-carbonitrile provides a direct handle for generating amides or carboxylic acids that interact with active-site metals or solvent-exposed regions, while the 7-fluoro group ensures metabolic stability [1].

Development of Advanced Agrochemicals

In agrochemical discovery, the environmental persistence and lipophilicity imparted by the 7-fluoro substituent make this compound an excellent precursor for novel fungicides and herbicides. The nitrile group can be efficiently converted into amidines or triazoles, bypassing the need for hazardous cyanation steps during pilot-scale manufacturing [2].

Libraries for Phenotypic Screening

Due to its chemoselective reduction profile, 7-fluoroisoquinoline-5-carbonitrile is highly suited for automated library synthesis. It can be cleanly reduced to the corresponding primary amine and subsequently diversified via amide coupling or reductive amination, yielding a high-purity library of metabolically stable, drug-like isoquinolines [3].

Application Fit

Application
Selection Property
Validation Focus
No application context specified
Review product documentation for application-specific selection

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

172.04367633 g/mol

Monoisotopic Mass

172.04367633 g/mol

Heavy Atom Count

13

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